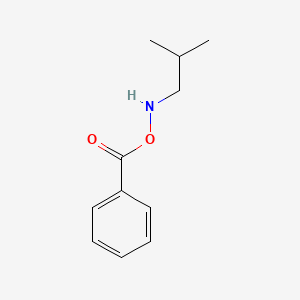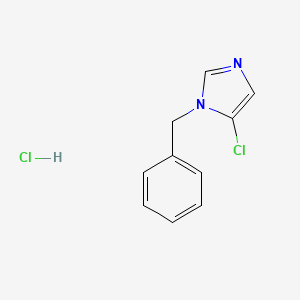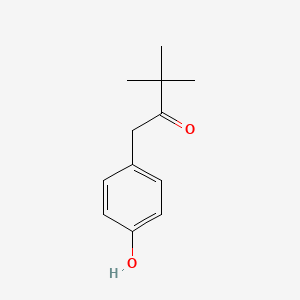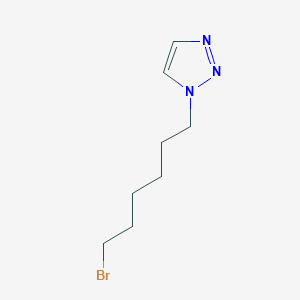
5-Bromo-3-(chloromethyl)-2-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-(chloromethyl)-2-methylpyridine: is a heterocyclic organic compound with the molecular formula C7H7BrClN It is a derivative of pyridine, substituted with bromine, chlorine, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(chloromethyl)-2-methylpyridine typically involves the halogenation of 2-methylpyridine. One common method includes the bromination of 2-methylpyridine to introduce the bromine atom at the 5-position, followed by chloromethylation at the 3-position. The reaction conditions often involve the use of bromine and chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 5-Bromo-3-(chloromethyl)-2-methylpyridine can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 3-(chloromethyl)-2-methylpyridine.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-3-(chloromethyl)-2-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and pharmaceuticals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may be used to develop new therapeutic agents targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it valuable for creating compounds with desired properties for industrial applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-(chloromethyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
5-Bromo-2-methylpyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Chloromethyl-2-methylpyridine:
2-Methylpyridine: The parent compound, without any halogen substitutions, making it less versatile in synthetic applications.
Uniqueness: 5-Bromo-3-(chloromethyl)-2-methylpyridine is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity patterns. This dual substitution allows for a wider range of chemical transformations and applications compared to its simpler analogs.
Propiedades
Fórmula molecular |
C7H7BrClN |
|---|---|
Peso molecular |
220.49 g/mol |
Nombre IUPAC |
5-bromo-3-(chloromethyl)-2-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-6(3-9)2-7(8)4-10-5/h2,4H,3H2,1H3 |
Clave InChI |
JDOGMYMSGOYLTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)Br)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11925706.png)

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)



